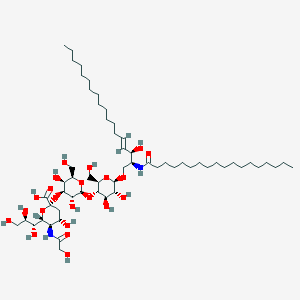![molecular formula C18H25N3O3 B3025838 N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine CAS No. 1890250-16-4](/img/structure/B3025838.png)
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine
Descripción general
Descripción
“N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine” is an analytical reference standard categorized as a synthetic cannabinoid . It is also known by the synonyms AMB-PINACA, AMP, MMB-PINACA . It is supplied as a crystalline solid and has a molecular formula of C19H27N3O3 .
Synthesis Analysis
The synthesis of indazole compounds, such as “N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine”, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of “N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine” consists of a pentyl chain and an indazole core . The molecular formula is C19H27N3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole compounds include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
“N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine” is a crystalline solid . It is stable for at least 5 years when stored at -20°C .Aplicaciones Científicas De Investigación
Application in Solid-Phase Extraction and Mass Spectrometric Detection
Dvorskaya et al. (2017) discussed the use of solid-phase extraction and gas chromatography with mass spectrometric detection in blood screening, highlighting its reliability in identifying a wide range of substances, including N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine. This method is particularly effective for forensic medical applications, allowing for the detection of various narcotics and pharmaceutical substances (Dvorskaya, Krokhin, & Kataev, 2017).
Metabolic Profiling and Forensic Applications
Andersson et al. (2016) conducted a study on the metabolic profiling of synthetic cannabinoids, including N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, using human hepatocytes and liver microsome incubations. Their research aimed to understand the metabolism of these substances and propose markers for identifying their intake in clinical or forensic cases. This study is critical for the detection and understanding of novel psychoactive substances in forensic toxicology (Andersson, Diao, Wohlfarth, Scheidweiler, & Huestis, 2016).
Role in Synthetic Cannabinoid Detection
Mogler et al. (2018) explored the detection of synthetic cannabinoids, including N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, in 'legal high' products and human urine samples. This study is significant for public health and safety, as it provides methods for the identification of new psychoactive substances in legal highs and biological samples, contributing to the efforts in drug abuse prevention and control (Mogler, Franz, Rentsch, Angerer, Weinfurtner, Longworth, Banister, Kassiou, Moosmann, & Auwärter, 2018).
Synthesis and Biological Screening
Bhatt et al. (2014) synthesized derivatives of L-valine, including compounds related to N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine. They conducted antimicrobial screening against various bacteria, contributing to the exploration of new compounds with potential therapeutic applications. This research is an example of the application of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine derivatives in the field of medicinal chemistry (Bhatt, Ya, Baldev, & Purohit, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKRLHOLBHGBK-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342562 | |
| Record name | (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine | |
CAS RN |
1890250-16-4 | |
| Record name | (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)






![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)
![N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide](/img/structure/B3025774.png)
